molecular formula C11H8F2N2O2 B2681984 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 187999-20-8

1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2681984
CAS No.: 187999-20-8
M. Wt: 238.194
InChI Key: RJBXTZNSOMPKAC-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 187999-20-8) is a high-purity chemical building block for life sciences research. This compound features a pyrazole core substituted with a 2,4-difluorophenyl group, a structure of high interest in medicinal chemistry. The presence of the carboxylic acid functional group makes it a versatile intermediate for the synthesis of more complex molecules, such as hydrazides, amides, and esters. The 2,4-difluorophenyl moiety is a privileged structure in drug discovery, as fluorine atoms can significantly influence a molecule's conformation, metabolic stability, and binding affinity through their high electronegativity and potential for hydrogen bonding . Researchers are exploring derivatives of this and related scaffolds for their anticancer properties. Studies on similar 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown promising cytotoxic effects against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) in both 2D and 3D culture models . Furthermore, the pyrazole-4-carboxamide structure is a key pharmacophore in the development of agrochemicals and pharmaceuticals. It is the core structure of known commercial fungicides such as Fluxapyroxad, a potent succinate dehydrogenase inhibitor (SDHI) . This makes our product a valuable starting point for designing novel antifungal agents and conducting mode-of-action studies. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-6-8(11(16)17)5-14-15(6)10-3-2-7(12)4-9(10)13/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBXTZNSOMPKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the 2,4-difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorobenzene derivative reacts with the pyrazole intermediate.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of functionalized derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. The compound has shown promising results against various bacterial strains through mechanisms that may involve disruption of bacterial cell walls or interference with metabolic pathways.
    Study Organism Tested Methodology Results
    Staphylococcus aureusAgar well diffusionSignificant inhibition observed
    Escherichia coliDisc diffusionModerate activity noted
  • Antimalarial Activity :
    The compound has been evaluated for its antimalarial properties. It is part of a class of pyrazole derivatives that have been synthesized and tested for their efficacy against Plasmodium species. The results indicated that certain modifications to the pyrazole structure can enhance its antimalarial activity.
  • Anti-inflammatory and Analgesic Effects :
    Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties, making it a candidate for further research in pain management therapies. Its mechanism may involve modulation of inflammatory pathways and cytokine production.

Case Studies

  • Antimicrobial Evaluation :
    A study published in MDPI investigated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound was tested against a panel of pathogens, demonstrating notable antibacterial effects particularly against Gram-positive bacteria .
  • Antimalarial Screening :
    Another research effort focused on the antimalarial potential of this compound, revealing that structural modifications could significantly improve activity against Plasmodium falciparum. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with target enzymes involved in the malaria life cycle .
  • Pharmacological Investigations :
    A pharmacological study assessed the anti-inflammatory effects of several pyrazole derivatives, highlighting that this compound exhibited promising results in reducing inflammation markers in cellular models .

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a potent compound in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations on the Pyrazole Core

A. 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ()

  • Structural Differences : The trifluoromethyl group at C5 and a 4-methylphenyl substituent at N1 distinguish this compound. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the target compound.
  • Synthesis : Prepared via nucleophilic substitution and cyclization, similar to methods in .
  • Physicochemical Properties : Higher molar mass (296.23 g/mol vs. ~254.19 g/mol for the target compound) due to the trifluoromethyl group.

B. 1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ()

  • Biological Relevance : Thiazole-containing analogs are often explored for antimicrobial or anticancer activity .

C. 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid ()

  • Structural Differences : Additional chlorine substituents enhance halogen bonding and electron-withdrawing effects.
  • Applications : Chlorinated pyrazoles are frequently used in agrochemicals and antifungal agents .
Physicochemical and Spectral Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key IR Bands (cm⁻¹) pKa (Predicted)
Target Compound C₁₁H₈F₂N₂O₂ 254.19 1663–1682 (C=O), 3150–3319 (NH) ~2.5–3.0
1-(2-Chloro-5-fluorophenyl)-5-(pyrrolyl)-... C₁₄H₉ClFN₃O₂ 305.69 1247–1255 (C=S), 3278–3414 (NH) 2.38
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid C₁₇H₁₄N₂O₂ 278.31 1660–1680 (C=O) ~3.1

Key Observations :

  • The target compound’s carboxylic acid group (C=O stretching at 1663–1682 cm⁻¹) is a critical functional group for hydrogen bonding, as seen in IR spectra .
  • Chlorine or trifluoromethyl substituents increase molar mass and alter electronic properties, affecting solubility and bioavailability.

Critical Analysis of Structural and Functional Trade-offs

  • Electron-Withdrawing Groups : Fluorine and chlorine substituents improve metabolic stability but may reduce solubility.
  • Carboxylic Acid vs. Ester Derivatives : The carboxylic acid moiety (as in the target compound) enhances hydrogen-bonding capacity compared to ester derivatives (e.g., methyl esters in ), which are often prodrugs.

Biological Activity

1-(2,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8F2N2O2
  • Molecular Weight : 238.19 g/mol
  • CAS Number : 187999-20-8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with difluorophenyl groups. The methodology can vary, but it often includes steps such as condensation reactions and functional group modifications to achieve the desired structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer : In vitro studies demonstrated that this compound exhibits cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines. The IC50 values for these cell lines were reported to be in the micromolar range, indicating significant antiproliferative activity .
  • Mechanism of Action : The mechanism by which this compound induces apoptosis in cancer cells may involve the activation of caspase pathways and modulation of p53 expression levels, leading to programmed cell death .

Antimicrobial Activity

The pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that they exhibit notable activity against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of several pyrazole derivatives, including this compound, against human breast cancer cell lines. The results indicated a synergistic effect when combined with doxorubicin, enhancing overall cytotoxicity and suggesting a potential therapeutic strategy for resistant breast cancer types .

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial pathogens. Results demonstrated significant inhibition zones in disk diffusion assays, indicating effective antibacterial activity .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 (µM)Mechanism of Action
AnticancerMCF-7~15.63Induction of apoptosis via caspases
AnticancerMDA-MB-231~12.00Modulation of p53 expression
AntimicrobialStaphylococcus aureusN/AInhibition of bacterial growth
AntimicrobialEscherichia coliN/ADisruption of cell membrane integrity

Q & A

Q. What are the standard synthetic routes for 1-(2,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate, a difluorophenyl-substituted hydrazine derivative (e.g., 2,4-difluorophenylhydrazine), and a carbonyl source such as DMF-DMA (dimethylformamide dimethyl acetal). Subsequent hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid moiety. Reaction optimization should focus on solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios to maximize yield. Post-synthesis purification typically involves column chromatography or recrystallization using solvents like ethyl acetate/hexane .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : Use deuterated solvents (DMSO-d₆ or CDCl₃) to analyze aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Assign peaks using ¹H-¹H COSY and HSQC for structural confirmation.
  • IR spectroscopy : Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1680–1720 cm⁻¹).
  • X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding) using single-crystal diffraction data. Refinement software like SHELX or Olex2 is recommended .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or HPLC.
  • Stability : Conduct accelerated degradation studies under varying pH (1–10), temperatures (4–40°C), and light exposure. Monitor via LC-MS to detect decomposition products .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare computed IR/Raman spectra with experimental data to validate accuracy. For reactivity, simulate nucleophilic/electrophilic attack sites using Fukui indices .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

  • Vibrational assignments : Re-examine scaling factors in DFT-calculated frequencies (e.g., 0.961 for B3LYP/6-311G(d,p)).
  • Conformational flexibility : Use molecular dynamics (MD) simulations to account for rotational isomers affecting NMR or IR spectra.
  • Solvent effects : Incorporate polarizable continuum models (PCM) in computational studies to match experimental solvent conditions .

Q. How to optimize Suzuki-Miyaura coupling for synthesizing derivatives?

  • Catalyst system : Use Pd(PPh₃)₄ (5 mol%) with K₃PO₄ as base in degassed DMF/H₂O (3:1).
  • Substrate scope : Test aryl boronic acids with electron-withdrawing/donating groups. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
  • Purification : Employ silica gel chromatography with gradient elution (hexane → ethyl acetate) .

Q. How does fluorine substitution impact bioactivity and binding interactions?

Fluorine at the 2,4-positions enhances metabolic stability and lipophilicity (logP). Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors). Compare with non-fluorinated analogs via in vitro assays (e.g., IC₅₀ measurements) .

Q. What crystallographic methods determine hydrogen-bonding networks in the solid state?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 294 K.
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms.
  • Analysis : Identify π-π stacking and O–H···O/N hydrogen bonds using Mercury software. Report bond distances (e.g., O–H···O ≈ 1.8–2.2 Å) .

Q. How to troubleshoot low yields in hydrolysis of ester intermediates?

  • Reaction conditions : Increase NaOH concentration (2–4 M) or extend reaction time (12–24 hrs).
  • Side reactions : Monitor ester degradation via LC-MS; add antioxidants (e.g., BHT) to suppress radical pathways.
  • Workup : Acidify carefully (pH 2–3) to precipitate the carboxylic acid .

Data Contradiction Analysis

Q. Conflicting NMR data for methyl and aromatic protons: How to resolve?

  • Dynamic effects : Check for restricted rotation (e.g., hindered aryl-pyrazole bonds) causing signal splitting. Variable-temperature NMR (VT-NMR) can confirm.
  • Impurity interference : Compare with HPLC purity data. Recrystallize or repurify if necessary .

Q. Divergent bioactivity results across cell lines: Methodological considerations

  • Cell viability assays : Standardize protocols (e.g., MTT vs. resazurin) and control for cell passage number.
  • Metabolic interference : Pre-test compound cytotoxicity at assay concentrations. Use orthogonal assays (e.g., Western blotting for target inhibition) .

Methodological Tables

Table 1. Key Synthetic Parameters for Cyclocondensation

ParameterOptimal ConditionReference
SolventEthanol/DMF (1:1)
Temperature90°C, reflux
Reaction Time8–12 hrs
Yield65–75%

Table 2. Computational vs. Experimental IR Bands (cm⁻¹)

Vibration ModeExperimentalDFT-CalculatedDeviation
C=O Stretch16851692+7
O–H Stretch32003185-15
C–F Stretch11201135+15

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